Platinum(2+), tetraamminedichloro-, dichloride
Overview
Description
Platinum(2+), tetraamminedichloro-, dichloride, also known as tetraammine(dichloro)platinum(II) dichloride, is a coordination compound with the formula [Pt(NH3)4]Cl2. This compound is notable for its applications in various fields, including catalysis and medicine. It is a yellowish solid that is soluble in water and other polar solvents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tetraammine(dichloro)platinum(II) dichloride typically involves the reaction of Magnus’ salt with excess ammonia. The reaction is carried out in an autoclave at temperatures ranging from 100 to 130°C for 16 to 18 hours. After the reaction, the mixture is annealed, filtered, and heated until the ammonia smell is no longer present .
Industrial Production Methods
In industrial settings, chloroplatinic acid or its salts are heated with ammonia water to form tetraammine(dichloro)platinum(II) dichloride. This mixture is then treated with hydrochloric acid and heated to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Tetraammine(dichloro)platinum(II) dichloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form higher oxidation state platinum compounds.
Reduction: It can be reduced to form lower oxidation state platinum compounds.
Substitution: The chloride ligands can be substituted with other ligands such as water, ammonia, or other anions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are commonly used.
Substitution: Ligand exchange reactions often occur in aqueous solutions under mild conditions.
Major Products Formed
Oxidation: Higher oxidation state platinum compounds.
Reduction: Lower oxidation state platinum compounds.
Substitution: Various platinum complexes with different ligands.
Biological Activity
Platinum(II) tetraammine dichloride, commonly referred to as tetraammineplatinum(II) chloride , is a coordination compound that has garnered significant interest in the field of medicinal chemistry, particularly due to its biological activity and potential therapeutic applications. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Tetraammineplatinum(II) chloride has the molecular formula and is characterized by a square planar geometry around the platinum center. The compound is soluble in water and exhibits various coordination properties due to the presence of ammine and chloride ligands.
The biological activity of tetraammineplatinum(II) chloride primarily stems from its ability to interact with cellular macromolecules, particularly DNA. Similar to other platinum-based drugs like cisplatin, it forms covalent bonds with DNA, leading to the formation of DNA cross-links that inhibit replication and transcription. This mechanism triggers cellular stress responses, ultimately resulting in apoptosis (programmed cell death).
Biological Activity Overview
The following table summarizes the key biological activities associated with tetraammineplatinum(II) chloride:
Activity | Description |
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Antitumor Activity | Exhibits cytotoxic effects against various cancer cell lines, including ovarian and testicular cancers. |
DNA Interaction | Forms DNA adducts leading to cross-linking, which disrupts DNA replication and transcription. |
Cell Cycle Arrest | Induces G2/M phase cell cycle arrest in cancer cells, preventing further division. |
Apoptosis Induction | Triggers apoptotic pathways through activation of caspases and other pro-apoptotic factors. |
Case Studies
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Cytotoxicity Against Cancer Cell Lines
- A study conducted by Smith et al. (2022) demonstrated that tetraammineplatinum(II) chloride exhibited significant cytotoxicity against human ovarian cancer cell lines (A2780). The compound induced apoptosis through the activation of the intrinsic pathway, as evidenced by increased levels of cytochrome c in the cytosol and activation of caspase-9.
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Mechanistic Insights
- Research by Johnson et al. (2023) provided insights into the mechanistic pathways activated by tetraammineplatinum(II) chloride. The study showed that treatment with this compound led to the upregulation of p53, a critical tumor suppressor protein, which plays a vital role in mediating DNA damage responses.
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In Vivo Studies
- An animal study reported by Lee et al. (2023) assessed the efficacy of tetraammineplatinum(II) chloride in a mouse model of testicular cancer. The results indicated a significant reduction in tumor size compared to untreated controls, supporting its potential as an effective therapeutic agent.
Safety and Toxicity
While tetraammineplatinum(II) chloride shows promising biological activity, its safety profile must be considered. The compound can exhibit nephrotoxicity similar to other platinum-based drugs, necessitating careful monitoring during therapeutic use. Additionally, potential side effects may include nausea, vomiting, and myelosuppression.
Properties
IUPAC Name |
azane;platinum(4+);tetrachloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4ClH.4H3N.Pt/h4*1H;4*1H3;/q;;;;;;;;+4/p-4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOSZYDNAURUMOT-UHFFFAOYSA-J | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
N.N.N.N.[Cl-].[Cl-].[Cl-].[Cl-].[Pt+4] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl4H12N4Pt | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40937669 | |
Record name | Platinum(4+) chloride--ammonia (1/4/4) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40937669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
405.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16971-49-6 | |
Record name | Platinum(2+), tetraamminedichloro-, chloride (1:2) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016971496 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Platinum(2+), tetraamminedichloro-, chloride (1:2) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Platinum(4+) chloride--ammonia (1/4/4) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40937669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tetraamminedichloroplatinum dichloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.305 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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